molecular formula C3H5NO4 B6282887 (methoxycarbamoyl)formic acid CAS No. 177902-89-5

(methoxycarbamoyl)formic acid

Cat. No.: B6282887
CAS No.: 177902-89-5
M. Wt: 119.1
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Description

(Methoxycarbamoyl)formic acid is a carboxylic acid derivative characterized by a methoxycarbamoyl group (–NH–C(O)–OCH₃) attached to the formic acid backbone (HCOOH). This structural modification introduces unique electronic and steric effects, influencing its acidity, stability, and reactivity compared to simpler carboxylic acids.

Properties

CAS No.

177902-89-5

Molecular Formula

C3H5NO4

Molecular Weight

119.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(methoxycarbamoyl)formic acid can be synthesized through several methods. One common approach involves the reaction of formic acid with methoxyamine in the presence of a dehydrating agent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of raw materials, precise control of reaction conditions, and efficient separation of the final product from by-products.

Chemical Reactions Analysis

Types of Reactions

(methoxycarbamoyl)formic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: Reduction reactions can yield methoxycarbamoyl alcohol.

    Substitution: The methoxycarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Carbon dioxide (CO2) and water (H2O).

    Reduction: Methoxycarbamoyl alcohol.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

(methoxycarbamoyl)formic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (methoxycarbamoyl)formic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Thioformic acid replaces oxygen with sulfur, reducing polarity and altering conformational stability .

Acidity and Reactivity

pKa Values

Compound pKa (Approximate) Notes
Formic acid 3.75 Stronger acid than acetic acid due to lack of electron-donating groups
Acetic acid 4.76 Weaker acidity due to electron-donating methyl group
Thioformic acid ~2.5–3.0 Higher acidity due to sulfur’s polarizability
This compound Predicted: 2.8–3.5 Methoxycarbamoyl group likely withdraws electrons via resonance, increasing acidity

Reactivity Trends :

  • Formic acid readily undergoes esterification without catalysts , while this compound may require milder conditions due to steric hindrance.

Stability and Conformational Behavior

  • Formic Acid : Exists predominantly in the s-cis conformation due to intramolecular hydrogen bonding .
  • Thioformic Acid : Computational studies suggest discrepancies between theoretical and experimental conformational stability, highlighting the need for advanced modeling .
  • This compound : The bulky carbamoyl group likely destabilizes the s-cis conformation, favoring extended or alternative conformers.

Environmental Impact :

  • Temperature and humidity significantly affect formic acid emissions (reduced by 2–4× at 10°C vs. 23°C) .
  • Methoxycarbamoyl derivatives may persist longer in indoor environments due to reduced volatility .

Q & A

Advanced Research Question

  • Ion Chromatography (IC) : Use anion separation columns (e.g., Metrosep A Supp 7) with conductivity detection for precise quantification of low-molecular-weight acids (LOQ: 5 µg/m³) .
  • GC/MS Derivatization : Convert this compound to volatile derivatives (e.g., methyl esters) to enhance detectability .
  • Mass Spectral Libraries : Compare fragmentation patterns with reference standards (e.g., NIST PBM library) to confirm identity .
    Contradictions : Co-elution with formic/acetic acid derivatives may occur; optimize column parameters (e.g., DB-5 MS, 60 m × 0.25 mm) .

How do temperature and humidity influence the stability of this compound in polymer matrices?

Basic Research Question
Design experiments using climate-controlled chambers (e.g., ±0.4°C, ±3% RH accuracy) :

  • Temperature Effects : Test ranges from 10°C (reduced thermal degradation) to 23°C (accelerated aging).
  • Humidity Effects : Compare 20% RH (low hydrolysis) vs. 50% RH (enhanced reactivity).
    Key Findings (Analogous to Formic Acid) :
  • Lowering temperature from 23°C to 10°C reduces emission rates by 2–4× .
  • Reducing RH from 50% to 20% decreases reactivity by ≥2× .

What statistical approaches resolve data contradictions in emission studies of this compound across replicate samples?

Advanced Research Question

  • ANOVA : Identify variance sources (e.g., material heterogeneity, chamber conditions) .
  • Multivariate Regression : Corrogate emissions with environmental parameters (e.g., R2R^2 for temperature/humidity effects) .
  • Error Propagation : Account for uncertainties in LOQ (e.g., ±1 µg/m³ for GC/MS) and chamber calibration .

How can researchers isolate this compound as a unique degradation marker in mixed-VOC environments?

Advanced Research Question

  • SPME-GC/MS : Use selective sorbents (e.g., Carboxen/PDMS) for headspace extraction of polar compounds .
  • Isotopic Labeling : Track 13C^{13}\text{C}-labeled this compound in degradation assays to distinguish from background VOCs .
  • Source Apportionment : Apply principal component analysis (PCA) to differentiate emission sources (e.g., material type vs. ambient contamination) .

What are the limitations of using Tenax TA® sorbents for long-term sampling of this compound?

Basic Research Question

  • Breakthrough Volume : Monitor sampling duration to avoid saturation (max 4 L at 125 mL/min) .
  • Artifact Formation : Test for thermal degradation during desorption (e.g., 300°C for 10 min) .
  • Alternative Methods : Compare with liquid absorption (0.1 M NaOH) for improved recovery of polar acids .

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